molecular formula C16H18O6 B3052747 1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- CAS No. 4464-75-9

1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)-

Cat. No.: B3052747
CAS No.: 4464-75-9
M. Wt: 306.31 g/mol
InChI Key: FEQZTUASSSOEFA-UHFFFAOYSA-N
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Description

1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- is a diol derivative with two aromatic substituents attached to a two-carbon glycol backbone. Each phenyl ring is substituted with a hydroxyl group at the 4-position and a methoxy group at the 3-position. This compound has been isolated from plants such as Actinidia chinensis (), Solanum lyratum (), and Illicium henryi (), suggesting its role as a natural phenolic metabolite. Its structural features, including hydrogen-bonding capabilities from hydroxyl groups and lipophilicity from methoxy groups, make it a candidate for biomedical and material science applications.

Properties

IUPAC Name

1,2-bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c1-21-13-7-9(3-5-11(13)17)15(19)16(20)10-4-6-12(18)14(8-10)22-2/h3-8,15-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQZTUASSSOEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C(C2=CC(=C(C=C2)O)OC)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963253
Record name 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4464-75-9
Record name 1,2-Bis(4-hydroxy-3-methoxyphenyl)-1,2-ethanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4464-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004464759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Parameters

The synthesis is conducted in a controlled electrochemical cell equipped with lead electrodes. Key parameters include:

Parameter Value
Vanillin concentration 0.164 M
NaOH concentration 1.25 M
Voltage 9.5 V
Temperature 25°C
Duration 6 hours
Yield 86%

Under these conditions, vanillin undergoes dimerization at the anode, forming hydrovanilloin via radical coupling. The use of lead electrodes ensures efficient electron transfer while preventing side reactions. The reaction mechanism proceeds through the oxidation of vanillin’s phenolic hydroxyl groups, followed by coupling at the ethylene glycol backbone.

Stereochemical Outcomes

Nuclear magnetic resonance (NMR) analysis reveals that the product consists predominantly of the meso diastereomer (94%), with trace amounts of the dl form. This stereoselectivity arises from the symmetry of the transition state during electrochemical coupling. The meso configuration enhances the compound’s crystallinity and thermal stability, making it suitable for high-performance polymer applications.

Scalability and Industrial Adaptation

The electrochemical method is inherently scalable, with batch processes demonstrating consistent yields exceeding 85%. Industrial adaptations focus on optimizing energy efficiency and electrode longevity:

Continuous-Flow Systems

Recent advancements propose continuous-flow electrochemical reactors to reduce processing time and energy consumption. Preliminary studies indicate that maintaining a vanillin feed rate of 0.5 L/min and a current density of 15 mA/cm² achieves comparable yields to batch systems.

Waste Management

The aqueous NaOH electrolyte is recyclable after neutralization and filtration, reducing environmental impact. Lead electrode maintenance remains a challenge, prompting research into carbon-based alternatives to mitigate metal leaching.

Characterization and Quality Control

Hydrovanilloin’s structural integrity is verified through a combination of spectroscopic and thermal analyses:

Spectroscopic Techniques

  • ¹H NMR : Peaks at δ 6.8–7.1 ppm (aromatic protons) and δ 3.8 ppm (methoxy groups) confirm the bis-phenol structure.
  • ¹³C NMR : Signals at δ 147 ppm (oxygenated aromatic carbons) and δ 56 ppm (methoxy carbons) validate the substitution pattern.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 135°C, while thermogravimetric analysis (TGA) indicates decomposition onset at 255°C under atmospheric conditions. These properties make hydrovanilloin a robust candidate for high-temperature polymer formulations.

Emerging Synthetic Strategies

While electrochemical dimerization remains the gold standard, exploratory methods aim to diversify synthesis pathways:

Photochemical Coupling

Preliminary experiments using UV irradiation in the presence of titanium dioxide (TiO₂) catalysts have achieved hydrovanilloin yields of 72% at 30°C. However, prolonged irradiation degrades vanillin, necessitating further optimization.

Enzymatic Oxidation

Laccase-mediated dimerization in buffered media (pH 5.0) shows promise, with yields reaching 68% after 24 hours. This method eliminates the need for metal electrodes but suffers from slower reaction kinetics.

Applications in Polymer Science

Hydrovanilloin’s primary application lies in synthesizing renewable polymers, such as epoxy resins and polyurethanes. For example, reacting hydrovanilloin with epichlorohydrin produces diglycidyl ether derivatives, which are cured with aliphatic diamines to form thermosetting resins with Tg values exceeding 140°C.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydroxy derivatives.

    Substitution: The hydroxy and methoxy groups on the phenyl rings can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroxy derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The phenolic groups in the compound can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound can interact with enzymes and proteins, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Backbone Variations

1,3-Propanediol Derivatives
  • Erythro/threo-1,2-bis(4-hydroxy-3-methoxyphenyl)-1,3-propanediol :
    These isomers differ by a longer three-carbon backbone instead of ethanediol. The additional carbon increases conformational flexibility and may alter hydrogen-bonding networks. These compounds are lignin model intermediates and have been synthesized for studying enzymatic degradation pathways ().
1,2-Ethanediol Derivatives
  • 1,2-Ethanediol, 1,2-bis(4-fluorophenyl) :
    Replacing hydroxyl and methoxy groups with fluorine atoms enhances electronegativity and binding affinity. This compound demonstrated antiviral activity by interacting with SARS-CoV-2 spike protein residues ().

Substituent Modifications

Positional Isomerism
  • 1,2-Bis(4-methoxyphenyl)ethane-1,2-diol: Lacks hydroxyl groups, reducing hydrogen-bonding capacity.
Functional Group Variations
  • 1,2-Ethanediol, 1,2-bis(3-ethoxy-4-hydroxyphenyl) :
    Ethoxy groups increase steric bulk and lipophilicity compared to methoxy groups. This modification could enhance membrane permeability in drug delivery systems ().

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Backbone Substituents Biological Activity Source
1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- Ethanediol 4-hydroxy-3-methoxyphenyl Plant metabolite, potential therapeutics
1,3-Bis(4-hydroxy-3-methoxyphenyl)-1,3-propanediol Propanediol 4-hydroxy-3-methoxyphenyl Lignin degradation intermediate
1,2-Ethanediol, 1,2-bis(4-fluorophenyl) Ethanediol 4-fluorophenyl SARS-CoV-2 spike protein binder
1,2-Bis(2-benzimidazolyl)-1,2-ethanediol Ethanediol 2-benzimidazolyl Antiviral (picornaviruses)

Table 2: Physical Properties

Compound Name Molecular Weight LogP Hydrogen Bond Donors Source
1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- 334.36 2.47 4
1,2-Ethanediol,1,2-bis(3-ethoxy-4-hydroxyphenyl) 334.36 3.12 2
1,2-Bis(4-methoxyphenyl)ethane-1,2-diol 274.31 1.89 2

Biological Activity

1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)-, commonly known as hydrovanilloin , is an organic compound with the molecular formula C16H18O6C_{16}H_{18}O_{6} and a molecular weight of approximately 306.1103 g/mol . This compound features a symmetrical structure characterized by two 4-hydroxy-3-methoxyphenyl groups attached to a 1,2-ethanediol backbone. The presence of multiple hydroxyl groups enhances its potential biological activities, particularly in antioxidant and anti-inflammatory domains.

Antioxidant Properties

Research indicates that 1,2-ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- exhibits significant antioxidant activity . The phenolic hydroxyl groups in the compound can donate hydrogen atoms to neutralize free radicals, which are known to contribute to oxidative stress in cells. This property is crucial for protecting cellular components from damage and has implications in various therapeutic applications.

Anti-inflammatory Effects

The compound has also demonstrated potential anti-inflammatory effects . Studies suggest that it may modulate signaling pathways related to inflammation, possibly by interacting with proteins involved in inflammatory responses. This modulation could be beneficial in developing treatments for inflammatory diseases.

Neuroprotective Mechanisms

Emerging research points to the role of 1,2-ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- in neuroprotection . Its ability to cross biological membranes and interact with neuronal proteins suggests it may help protect against neurodegenerative processes. This aspect is particularly relevant for conditions such as Alzheimer's disease and other forms of dementia.

Interaction with Biomolecules

The compound's interactions with various biomolecules are critical for understanding its mechanism of action. It may form complexes with proteins and enzymes involved in cellular stress responses, influencing their activity and potentially leading to therapeutic benefits.

Synthetic Routes

1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- can be synthesized through several methods:

  • Electrochemical Dimerization : A notable method involves the electrochemical dimerization of vanillin in an aqueous sodium hydroxide solution using lead electrodes at a voltage of 9.5 V , yielding approximately 86% of the desired compound.

Types of Reactions

The compound undergoes various chemical reactions that can enhance its biological activity:

  • Oxidation : Can yield quinones or other oxidized derivatives.
  • Reduction : May produce dihydroxy derivatives.
  • Substitution : Hydroxy and methoxy groups can participate in substitution reactions leading to a variety of substituted derivatives.
Reaction TypeDescriptionCommon Reagents
OxidationForms quinones or oxidized derivativesKMnO₄, CrO₃
ReductionYields dihydroxy derivativesNaBH₄, LiAlH₄
SubstitutionProduces substituted phenyl derivativesAlkyl halides, acyl chlorides

Antioxidant Activity Study

A study published in Food Chemistry evaluated the antioxidant capacity of hydrovanilloin using various assays such as DPPH radical scavenging and ABTS assays. Results indicated that hydrovanilloin exhibited a high degree of radical scavenging ability comparable to well-known antioxidants like ascorbic acid.

Anti-inflammatory Mechanism Exploration

Research conducted on the anti-inflammatory properties of hydrovanilloin revealed its potential to inhibit the expression of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The study highlighted its effectiveness in reducing inflammation markers such as TNF-alpha and IL-6.

Neuroprotective Effects Assessment

In vitro studies assessing neuroprotection indicated that hydrovanilloin could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) production.

Q & A

Q. Example synthesis protocol :

Dissolve CoSO₄·7H₂O in 1,2-ethanediol.

Add ethanol-benzene to precipitate the complex.

Filter and dry under nitrogen to minimize oxidation.

Basic: How can IR spectroscopy and thermal analysis be applied to characterize 1,2-ethanediol-based complexes?

Answer:

  • IR spectroscopy : Identify coordination modes via O–H (3200–3500 cm⁻¹) and C–O (1050–1150 cm⁻¹) stretching vibrations. For example, shifts in O–H bands indicate hydrogen bonding or metal coordination .
  • Thermogravimetric analysis (TGA) : Decomposition steps reveal ligand loss patterns. For Co(II) complexes, three-step decomposition with 1,2-ethanediol release is observed, accompanied by exothermic oxidation in air .
  • Differential scanning calorimetry (DSC) : Detects phase transitions and oxidation events (e.g., exothermic peaks at ~250°C in air) .

Q. Key IR bands for Co(II)-1,2-ethanediol complexes :

Functional GroupWavenumber (cm⁻¹)Assignment
O–H (coordinated)~3400Hydrogen bonding
C–O1080–1120Ethanediol backbone

Advanced: How to resolve contradictions in thermal decomposition data for 1,2-ethanediol complexes under different atmospheres?

Answer:
Contradictions arise from oxidative vs. inert conditions:

  • In nitrogen : Decomposition is purely endothermic, reflecting ligand dissociation without oxidation.
  • In air : Exothermic effects at ~250°C indicate oxidation of 1,2-ethanediol or intermediates.
    Methodological approach :

Conduct parallel TGA/DSC experiments in both atmospheres.

Analyze residue composition via X-ray diffraction (XRD) or FTIR to identify oxidation products (e.g., metal oxides or organic acids) .

Cross-validate with mass spectrometry (MS) to track gaseous byproducts (e.g., CO₂, H₂O).

Advanced: What computational tools are suitable for studying the binding interactions of 1,2-ethanediol derivatives with biological targets?

Answer:

  • Molecular docking : Use tools like AutoDock Vina to predict binding poses of 1,2-ethanediol derivatives (e.g., with SARS-CoV-2 spike glycoprotein) .
  • Binding site analysis : LigPlot+ visualizes key residues (e.g., hydrogen bonds with Tyr-369 or hydrophobic interactions with Leu-368) .
  • MD simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over time.

Q. Example workflow :

Prepare ligand and protein structures (PDB format).

Run docking simulations to identify high-affinity conformations.

Validate with free energy calculations (MM-PBSA/GBSA).

Advanced: How can enantiopure 1,2-ethanediol derivatives be synthesized for pharmaceutical applications?

Answer:

  • Biocatalytic resolution : Use Sphingomonas sp. HXN-200 cells for regio- and stereoselective oxidation of diols.
    • Conditions : pH 7.0, 30°C, 24-hour incubation yields >98% ee .
    • Monitoring : HPLC with chiral columns to track enantiomeric excess.
  • Alternative methods : Enzymatic esterification or kinetic resolution with lipases.

Q. Table: Optimization parameters for microbial resolution

ParameterOptimal ValueImpact on Yield
pH7.0Maximizes enzyme activity
Temperature30°CBalances reaction rate and cell viability
Substrate concentration50 mMAvoids substrate inhibition

Advanced: What strategies improve the separation of 1,2-ethanediol mixtures in ternary systems?

Answer:

  • Liquid-only transfer dividing wall column (LOT-DWC) :
    • Advantages : Reduces energy consumption by 20–30% compared to conventional distillation .
    • Optimization : Adjust reflux ratios (RRC1, RRC2) and liquid splits (NFC1, NFC2) to achieve >99% purity .
  • Simulation tools : Aspen Plus with Design Specifications module to automate parameter tuning.

Case study : Separation of 1,2-ethanediol + 1,3-propanediol + 1,4-butanediol:

ComponentPurity AchievedKey Parameter
1,2-Ethanediol99.7%NFC1 = 0.45

Advanced: How to verify the absence of chirality in 1,2-ethanediol derivatives using spectroscopic methods?

Answer:

  • Circular dichroism (CD) : A null signal confirms achirality.
  • Chiral plasmonic sensors : Measure dissymmetric factors (g-factor); g = 0 for non-chiral molecules like 1,2-ethanediol .
  • Comparative analysis : Contrast with chiral analogs (e.g., 1-(4-methylphenyl)-1,2-ethanediol) to validate detection limits .

Advanced: What natural sources yield structurally related phenyl-ethanediols, and how are they isolated?

Answer:

  • Fungal sources : Boletus edulis produces phenyl-ethanediols (e.g., 1-(3-ethenylphenyl)-1,2-ethanediol) via submerged fermentation .
  • Isolation steps :
    • Ethyl acetate extraction of fungal biomass.
    • Column chromatography (silica gel, hexane/EtOAc gradient).
    • NMR and MS for structural elucidation .

Q. Identified compounds :

CompoundStructureSource
621-(3-Ethenylphenyl)-1,2-ethanediolB. edulis

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)-
Reactant of Route 2
Reactant of Route 2
1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)-

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